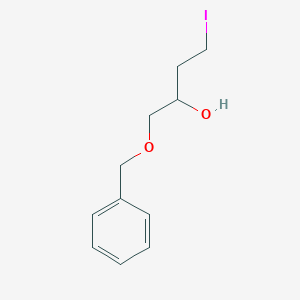
4-Iodo-1-phenylmethoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-phenylmethoxybutan-2-ol is an organic compound characterized by the presence of an iodine atom, a phenyl group, and a methoxy group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-phenylmethoxybutan-2-ol typically involves the halogen exchange reaction, where a precursor compound undergoes substitution to introduce the iodine atom. One common method involves the use of 4-tert-octylphenol as a starting material, which is then subjected to bromination, benzyl protection, and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1-phenylmethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as azides or nitriles .
Applications De Recherche Scientifique
4-Iodo-1-phenylmethoxybutan-2-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-1-phenylmethoxybutan-2-ol involves its interaction with molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl and methoxy groups contribute to the compound’s overall stability and solubility, affecting its behavior in various chemical and biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1-phenylmethoxybutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Iodo-1-phenylmethoxybutan-1-ol: The position of the hydroxyl group affects its chemical properties and reactivity.
4-Iodo-1-phenylmethoxybutan-2-one: The presence of a carbonyl group instead of a hydroxyl group leads to different chemical behavior.
Uniqueness
The presence of the iodine atom allows for halogen bonding, while the hydroxyl and methoxy groups provide additional sites for chemical modification and interaction .
Propriétés
Formule moléculaire |
C11H15IO2 |
|---|---|
Poids moléculaire |
306.14 g/mol |
Nom IUPAC |
4-iodo-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H15IO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Clé InChI |
SEMGMWNNCOGDDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(CCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
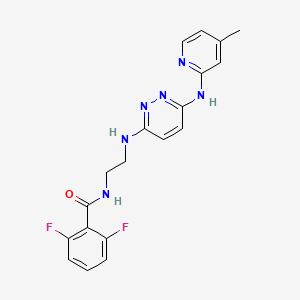
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
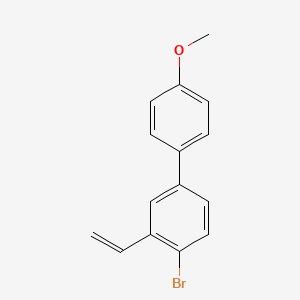
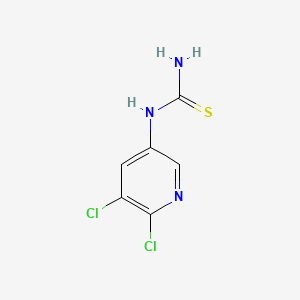
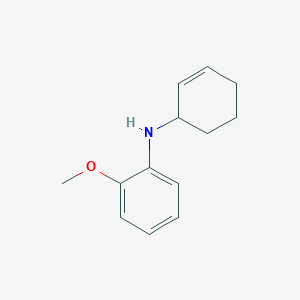


![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
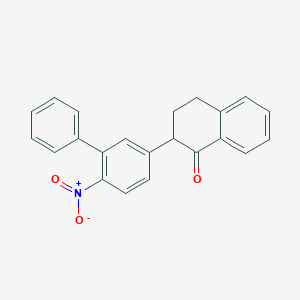
![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
